3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
Beschreibung
The compound 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide features a dihydropyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a 3-fluorobenzamide moiety attached via an ethyl linker (Fig. 1). This scaffold is associated with bioactivity in small-molecule drug discovery, particularly in modulating protein-protein interactions .
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-7-5-14(6-8-17)18-9-10-19(25)24(23-18)12-11-22-20(26)15-3-2-4-16(21)13-15/h2-10,13H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEKGXMLRRSSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A benzamide core.
- A dihydropyridazine moiety that contributes to its biological activity.
- A methoxyphenyl group which enhances lipophilicity and may influence receptor interactions.
Structural Formula
1. Inhibition of Specific Enzymes
Research indicates that compounds similar to 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide may act as inhibitors of various enzymes, including:
- Phosphodiesterase (PDE) : This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways related to inflammation and immune response .
2. Interaction with Receptors
The presence of the methoxyphenyl group suggests potential interactions with:
- Adrenergic receptors : These interactions could modulate cardiovascular functions and influence neurochemical pathways.
- Serotonin receptors : Potential implications for mood regulation and anxiety disorders.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro tests demonstrated IC50 values indicating potent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties. In preliminary assays:
- It showed activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide on MCF-7 cells revealed:
- Cell Viability Reduction : The compound reduced cell viability by up to 70% at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 30 |
Case Study 2: Antimicrobial Testing
In antimicrobial assays, the compound was tested against Staphylococcus aureus and Escherichia coli:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The primary application of 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide lies in its potential as a pharmaceutical agent. Studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Research indicates that dihydropyridazine derivatives can inhibit cancer cell proliferation. The specific substitution patterns on the aromatic rings can modulate this activity, suggesting that our compound may also possess anticancer properties .
- Antimicrobial Properties : Compounds containing benzamide structures have been shown to exhibit antimicrobial effects. The incorporation of fluorine may enhance these properties by increasing membrane permeability and interaction with microbial targets .
- Neuroprotective Effects : Some derivatives related to dihydropyridazines have demonstrated neuroprotective effects in vitro. This suggests that 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide could be explored for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on related compounds, providing insights into the potential applications of 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored various dihydropyridazine derivatives and their effects on cancer cell lines. Compounds with similar substitutions showed IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Activity : Research conducted by the International Journal of Antimicrobial Agents reported on the effectiveness of benzamide derivatives against resistant strains of bacteria. The findings suggested that modifications to the aromatic ring significantly enhanced their antibacterial properties .
- Neuroprotection : A recent study highlighted the neuroprotective effects of dihydropyridazine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce cell death and improve cell viability, warranting further investigation into their mechanisms .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound’s amide and pyridazinone moieties are susceptible to hydrolysis under specific conditions:
Example:
Acid-catalyzed hydrolysis of the benzamide group yields 3-fluorobenzoic acid and 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethylamine. This parallels hydrolysis mechanisms observed in structurally similar pyridazinone amides.
Alkylation and Acylation
The ethylenediamine linker and pyridazinone nitrogen atoms serve as nucleophilic sites:
For instance, alkylation with ethyl bromoacetate under basic conditions generates ester-functionalized derivatives, a strategy used in pyridazinone-based drug candidates.
Nucleophilic Aromatic Substitution
The 3-fluorobenzamide group may undergo substitution reactions:
The fluorine atom’s electrophilicity allows displacement by amines, as demonstrated in related fluorobenzamide systems .
Oxidation and Reduction
The dihydropyridazinone ring exhibits redox activity:
Oxidation with KMnO<sub>4</sub> removes the 1,6-dihydro state, forming a fully conjugated pyridazinone system, critical for enhancing π-stacking in biological targets.
Cyclization Reactions
Intramolecular reactions can generate fused heterocycles:
Cyclization under thermal stress is a common strategy to optimize pharmacokinetic properties in pyridazinone scaffolds .
Coupling Reactions
The compound participates in cross-coupling reactions via halogenated intermediates:
These reactions enable diversification of the pyridazinone core for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
The compound’s stability in biological environments is critical for drug development:
| Parameter | Conditions | Observation | References |
|---|---|---|---|
| pH Stability | pH 1–12, 37°C | Degrades rapidly at pH > 10 (amide hydrolysis) | |
| Plasma Stability | Human plasma, 37°C | Half-life > 6 hours (resistant to esterases) |
Stability studies of analogs suggest moderate metabolic resistance, with hepatic clearance mediated by CYP3A4.
Synthetic Methodologies
Key steps in its synthesis include:
| Step | Reagents/Conditions | Purpose | Yield | References |
|---|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF | Link benzamide to ethylenediamine-pyridazinone | 65–78% | |
| Ring Closure | Microwave irradiation, 120°C | Form dihydropyridazinone core | 82% |
Microwave-assisted synthesis reduces reaction times from hours to minutes compared to conventional methods.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Varying Aromatic Substituents
3-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (BG14048)
- Molecular Formula : C₁₉H₁₅BrFN₃O₂
- Molecular Weight : 416.24 g/mol
- Key Differences: Bromine replaces fluorine at the benzamide position. 4-Fluorophenyl instead of 4-methoxyphenyl on the pyridazinone ring. Reduced electron-donating effects (Br vs.
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Molecular Formula : C₁₃H₁₁FN₂O₄
- Molecular Weight : 278.24 g/mol
- Key Differences :
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Molecular Formula : C₁₅H₁₂N₂O₃
- Molecular Weight : 268.27 g/mol
Substituent Effects on Physicochemical Properties
*Estimated based on C₂₀H₁₈FN₃O₃.
†Assumed based on purity standards for similar compounds .
Key Observations:
- Electron-Donating Groups (e.g., OCH₃) : Enhance solubility and hydrogen-bonding capacity compared to halogens (F, Cl, Br) .
- Linker Modifications : Ethyl-benzamide vs. acetic acid alters pharmacokinetics (e.g., bioavailability, metabolic stability) .
Binding Affinity and Functional Implications
While direct binding data for the target compound are unavailable, Compound X (CPX) from , a pyridazinone derivative with a furan-2-yl group, exhibited high binding affinity (−8.1 kcal/mol) toward monoclonal antibody CDR3 regions. The target compound’s 4-methoxyphenyl and 3-fluoro groups may similarly enhance target engagement through hydrophobic and dipole interactions .
Vorbereitungsmethoden
Cyclization of 1,3-Dicarbonyl Compounds
Reacting ethyl 2-chloro-2-(hydroxyimino)acetate with 1,3-diketones under basic conditions yields isoxazole intermediates, which are subsequently treated with hydrazine to form the pyridazinone ring. For example:
This method, adapted from Renzi et al., achieves yields of 70–85%.
Functionalization of Preformed Pyridazinones
Alternative routes employ commercially available pyridazinones, such as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid , which undergo decarboxylation and subsequent C-3 arylation. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with 4-methoxyphenylboronic acid are employed for this step.
Introduction of the 4-Methoxyphenyl Group
The 3-position of the pyridazinone core is functionalized via cross-coupling reactions:
Suzuki-Miyaura Coupling
Using 3-bromopyridazinone and 4-methoxyphenylboronic acid under Pd catalysis:
Optimal conditions (140°C, microwave irradiation, 10 min) afford 92% yield.
Buchwald-Hartwig Amination
For N-ethyl side chain installation, 3-(4-methoxyphenyl)pyridazinone is treated with 2-bromoethylamine in the presence of CuI and a diamine ligand:
Amide Bond Formation with 3-Fluorobenzoic Acid
The final step involves coupling the primary amine with 3-fluorobenzoyl chloride :
Carbodiimide-Mediated Coupling
Using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) :
Reaction progress is monitored by HPLC, with final purification via recrystallization (MeOH/HO) to achieve >99% purity.
Mixed Anhydride Method
Alternative protocols employ ethyl chloroformate to generate a reactive acyl intermediate:
This method is less common due to lower yields (55–60%).
Optimization and Analytical Characterization
Reaction Optimization
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | CHFNO | HRMS (ESI+) |
| Melting Point | 218–220°C | DSC |
| HPLC Purity | 99.3% | C18, MeCN/HO |
| H NMR (DMSO) | δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H) | 400 MHz |
Challenges and Scalability Considerations
-
Regioselectivity : Competing C-4 vs. C-3 arylation in pyridazinones necessitates careful ligand selection (e.g., XPhos).
-
Amine Stability : The ethylamine side chain is prone to oxidation; reactions require inert atmospheres (N/Ar).
-
Scale-Up : Microwave-assisted steps are replaced with conventional heating (24 h reflux) for industrial production .
Q & A
Q. What are the common synthetic routes for synthesizing 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of a pyridazinone core with a fluorinated benzamide derivative. Key steps include:
- Step 1 : Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones under acidic conditions .
- Step 2 : Introduction of the 4-methoxyphenyl group through nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 3 : Amidation with 3-fluorobenzoyl chloride using coupling agents like HATU or DCC .
Purification Challenges : - High-polarity intermediates may require gradient elution in reverse-phase HPLC.
- Crystallization difficulties due to amorphous byproducts; use of solvent mixtures (e.g., EtOAc/hexane) improves yield .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to verify substituent positions and dihydropyridazinone tautomerism .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ matching theoretical m/z).
- X-ray Crystallography :
- Use SHELXTL or WinGX for structure refinement. Anisotropic displacement parameters resolve ambiguities in fluorine and methoxy group orientations .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to account for fluorine’s electronegativity and pyridazinone ring flexibility .
- Experimental Validation :
- Perform isothermal titration calorimetry (ITC) to measure binding affinity.
- Use site-directed mutagenesis on target proteins to identify key interaction residues .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., trifluoromethyl-substituted pyridazinones) to identify trends .
Q. How can researchers optimize reaction yields while minimizing side-product formation during the synthesis of the dihydropyridazinone core?
- Methodological Answer :
- Condition Screening :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >80% yield |
| Catalyst | Pd(PPh₃)₄ (Suzuki coupling) | Reduces Pd waste |
| Solvent | DMF/H₂O (9:1) | Enhances solubility |
- Byproduct Mitigation :
- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
- Use flow chemistry for precise control of reaction time and temperature .
Q. What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
- CYP450 Inhibition : Use fluorogenic substrates to assess isoform-specific interactions.
- Isotopic Labeling : Introduce ¹⁸O or deuterium at labile sites (e.g., amide bond) to track metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across different cell lines or assay conditions?
- Methodological Answer :
- Standardize Assays :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes (e.g., GAPDH).
- Validate results with orthogonal assays (e.g., Western blot for protein expression vs. qPCR for mRNA) .
- Systematic Review : Aggregate data from multiple studies to identify confounding variables (e.g., serum concentration in cell culture) .
Experimental Design Considerations
Q. What are best practices for designing structure-activity relationship (SAR) studies targeting the 4-methoxyphenyl substituent?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substituents varying in steric bulk (e.g., -OCH₃ vs. -OCF₃) and electronic effects (e.g., electron-donating vs. withdrawing groups) .
- Data Collection :
- Measure IC₅₀ values across ≥3 replicates.
- Use molecular dynamics simulations to correlate substituent effects with target binding entropy .
Methodological Tools & Resources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
